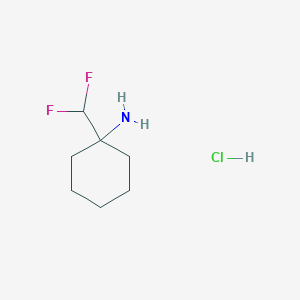![molecular formula C12H14BrFN2O B1449653 8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline CAS No. 1706965-72-1](/img/structure/B1449653.png)
8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14BrFN2O/c1-17-8-2-7-5-15-11-4-10(14)9(13)3-12(11)16(7)6-8/h3-4,7-8,15H,2,5-6H2,1H3 . This code provides a detailed description of the compound’s molecular structure, including its atomic connectivity and tautomeric states.Physical And Chemical Properties Analysis
This compound has a molecular weight of 301.16 . It is a powder at room temperature . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Pharmacological Research
This compound is a part of the pyrroloquinoxaline family, which is known for its pharmacological significance. It has been studied for its potential as a fibroblast growth factor receptor inhibitor . Such inhibitors are crucial in cancer therapy as they can prevent the proliferation and migration of cancer cells. The compound’s ability to modify cell migration and invasion abilities makes it a candidate for anti-cancer drug development.
Chemical Synthesis
The compound serves as a building block in chemical synthesis. It can be used to synthesize complex molecules, particularly those with heterocyclic structures that are prevalent in many pharmaceuticals .
Bioactive Molecule Synthesis
Due to the presence of multiple reactive sites, this compound is valuable in the synthesis of bioactive molecules. It can lead to the development of new molecules with potential biological activity , especially in the realm of neurology and oncology .
Mecanismo De Acción
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash hands and other skin areas thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
8-bromo-7-fluoro-2-methoxy-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFN2O/c1-17-8-2-7-5-15-11-4-10(14)9(13)3-12(11)16(7)6-8/h3-4,7-8,15H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYPWCZLGIUIQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CNC3=CC(=C(C=C3N2C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



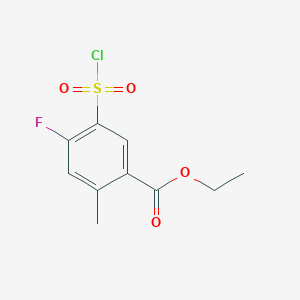
![tert-Butyl 3-amino-2-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1449572.png)
![2-Fluoro-6-[3-(trifluoromethyl)piperidine-1-carbonyl]pyridine](/img/structure/B1449573.png)
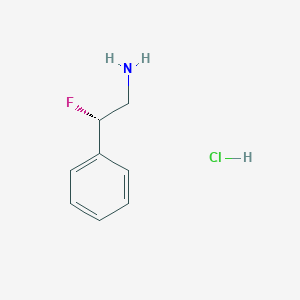
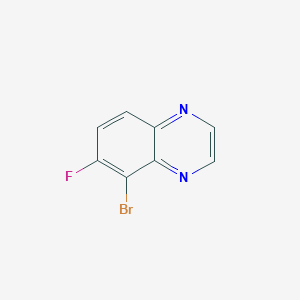

![(S)-Ethyl (7-amino-6,7,8,9-tetrahydro-pyrido-[1,2-a]indol-10-yl)acetate hydrochloride](/img/structure/B1449580.png)
![4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride](/img/structure/B1449581.png)
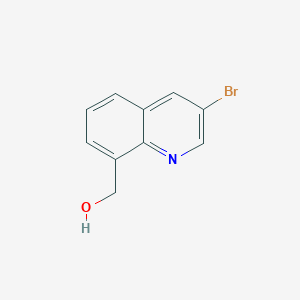
![Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride](/img/structure/B1449585.png)


